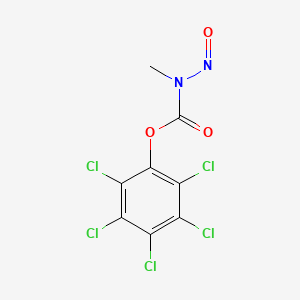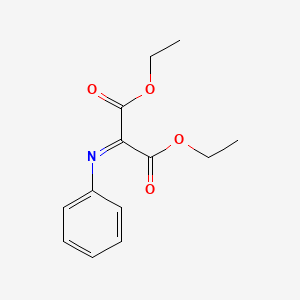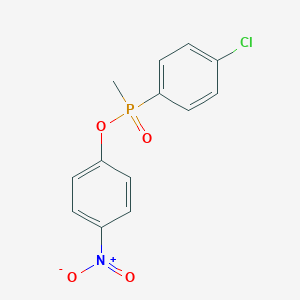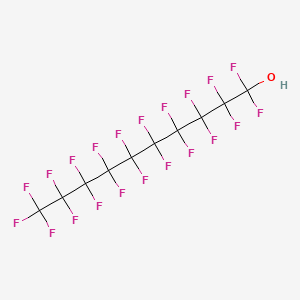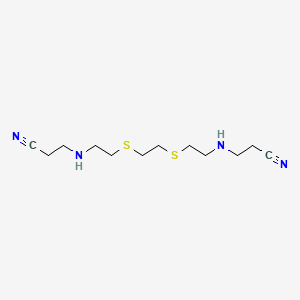
7,10-Dithia-4,13-diazahexadecane-1,16-dinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,10-Dithia-4,13-diazahexadecane-1,16-dinitrile is a chemical compound with the molecular formula C₁₂H₂₂N₄S₂. It is characterized by the presence of sulfur and nitrogen atoms within its structure, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,10-Dithia-4,13-diazahexadecane-1,16-dinitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a dithiol with a diaza compound in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
7,10-Dithia-4,13-diazahexadecane-1,16-dinitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur or nitrogen atoms are replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
7,10-Dithia-4,13-diazahexadecane-1,16-dinitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7,10-Dithia-4,13-diazahexadecane-1,16-dinitrile involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the compound can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the nitrile groups can undergo hydrolysis to form amides, which may further interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
4,7,10,13-Tetraoxahexadecane-1,16-dinitrile: This compound contains oxygen atoms instead of sulfur, leading to different chemical properties and reactivity.
7,7,9-Trimethyl-4,13-dioxo-3,14-dioxa-5,12-diazahexadecane-1,16-diyl bismethacrylate: This compound has a different structural framework and functional groups, resulting in distinct applications and reactivity.
Uniqueness
7,10-Dithia-4,13-diazahexadecane-1,16-dinitrile is unique due to the presence of both sulfur and nitrogen atoms in its structure. This combination imparts specific chemical reactivity and potential biological activities that are not observed in similar compounds .
Properties
CAS No. |
80348-19-2 |
|---|---|
Molecular Formula |
C12H22N4S2 |
Molecular Weight |
286.5 g/mol |
IUPAC Name |
3-[2-[2-[2-(2-cyanoethylamino)ethylsulfanyl]ethylsulfanyl]ethylamino]propanenitrile |
InChI |
InChI=1S/C12H22N4S2/c13-3-1-5-15-7-9-17-11-12-18-10-8-16-6-2-4-14/h15-16H,1-2,5-12H2 |
InChI Key |
ITYZUWXVLGOMAO-UHFFFAOYSA-N |
Canonical SMILES |
C(CNCCSCCSCCNCCC#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


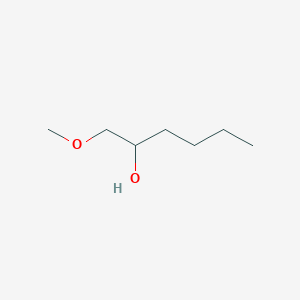
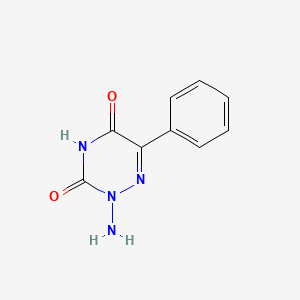
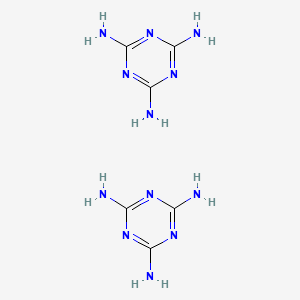
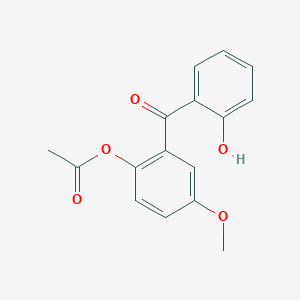
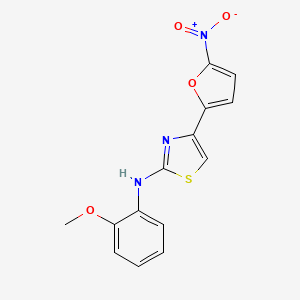

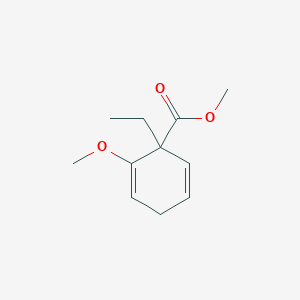
![4-[2-(Anthracen-9-YL)ethenyl]-N,N,3-trimethylaniline](/img/structure/B14427529.png)
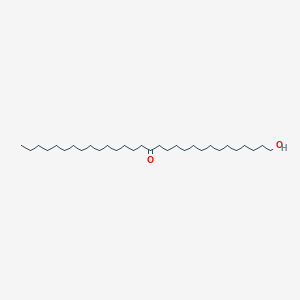
![{[2,3-Dibromo-7-ethyl-4-(4-ethylphenyl)naphthalen-1-yl]oxy}acetic acid](/img/structure/B14427546.png)
